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molecular formula C12H11ClN2O3 B8127932 Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No. B8127932
M. Wt: 266.68 g/mol
InChI Key: GOHQELXFJUGXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780482

Procedure details

A mixture of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate (2.48 g) and phosphorus oxychloride (25 ml) was stirred and heated at 50°-55° C. for 30 minutes. The mixture was worked up as described in Example B1 to give ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate, m.p. 98°-100° C.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
OC1=C(C=NC2=CC=C(N=C12)OC)C(=O)OCC
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50°-55° C. for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC=C(N=C12)OC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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